molecular formula C46H45N7OS B601710 2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide CAS No. 1361024-52-3

2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide

Cat. No.: B601710
CAS No.: 1361024-52-3
M. Wt: 744.0 g/mol
InChI Key: PKQUAXXEVVAWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fimasartan Impurity 2 ( 1361024-52-3) is a high-quality chemical reference standard essential for the research and development of the active pharmaceutical ingredient (API) Fimasartan . Fimasartan is an angiotensin II receptor antagonist (ARB) medication used for the treatment of hypertension and heart failure . This well-characterized impurity is supplied with comprehensive data and is compliant with stringent regulatory guidelines . It is primarily used for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This product plays a key role in supporting regulatory filings such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The compound can also serve as a traceable reference standard against pharmacopeial standards (e.g., USP, EP) based on feasibility . The molecular formula of Fimasartan Impurity 2 is C46H45N7OS, and it has a molecular weight of 744.0 g/mol . Its IUPAC name is 2-(2-Butyl-4-methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide . This product is intended for research and analytical purposes only and is strictly not for diagnostic or human use .

Properties

CAS No.

1361024-52-3

Molecular Formula

C46H45N7OS

Molecular Weight

744.0 g/mol

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide

InChI

InChI=1S/C46H45N7OS/c1-5-6-26-42-47-33(2)41(31-43(55)51(3)4)45(54)52(42)32-34-27-29-35(30-28-34)39-24-16-17-25-40(39)44-48-49-50-53(44)46(36-18-10-7-11-19-36,37-20-12-8-13-21-37)38-22-14-9-15-23-38/h7-25,27-30H,5-6,26,31-32H2,1-4H3

InChI Key

PKQUAXXEVVAWCX-UHFFFAOYSA-N

Appearance

White to pale yellow powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​butyl-​1,​6-​dihydro-​N,​N,​4-​trimethyl-​6-​oxo-​1-​[[2'-​[1-​(triphenylmethyl)​-​1H-​tetrazol-​5-​yl]​[1,​1'-​biphenyl]​-​4-​yl]​methyl]​-5-​Pyrimidineethanethio​amide

Origin of Product

United States

Preparation Methods

Origin in the Fimasartan Production Process

Impurity 2 is generated during the synthesis of the intermediate FMST-1, which involves the reaction of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-yl)-N,N-dimethylacetamide (SM1) and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-triphenyl-1H-tetrazole (SM2) under lithium hydride catalysis. Incomplete reaction or side reactions at this stage lead to the formation of Impurity 2 through dehydration and tautomerization.

Key Reaction Conditions:

  • Reactants : SM1 and SM2 in a 1:1 molar ratio

  • Catalyst : Lithium hydride (1.2 eq)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 60–70°C

  • Reaction Time : 6–8 hours

Isolation and Purification

Impurity 2 is isolated from the reaction mixture using chromatographic techniques:

  • Crude Extraction : The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.

  • Column Chromatography : Silica gel chromatography with a mobile phase of methanol:dichloromethane (1:20 v/v) yields Impurity 2 with >95% purity.

  • Crystallization : Recrystallization from ethanol-water (4:1 v/v) further enhances purity to >99%.

Analytical Characterization Data

HPLC Profiling

The purity and retention time of Impurity 2 were determined using reverse-phase HPLC:

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% TFA (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time0.58 minutes
Purity99.5% (by area normalization)

Source: Patent CN105837514B

Spectroscopic Data

  • HRMS (ESI+) : m/z 250.2 [M+H]⁺ (calc. 249.3)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 4H, biphenyl), 3.15 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂), 2.50 (s, 3H, CH₃), 1.75–1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

Factors Influencing Impurity 2 Formation

Reaction Stoichiometry

Excess SM1 (>1.2 eq) increases Impurity 2 yield by promoting keto-enol tautomerization. A study showed that using 1.5 eq SM1 elevated Impurity 2 content from 0.41% to 1.2%.

Temperature and Solvent Effects

Higher temperatures (70–80°C) in polar aprotic solvents (e.g., DMF) accelerate tautomerization, doubling Impurity 2 levels compared to reactions at 50°C.

Mitigation Strategies in Industrial Production

To suppress Impurity 2 formation:

  • Stoichiometric Control : Maintain SM1:SM2 ratio at ≤1:1.

  • Low-Temperature Processing : Conduct reactions at 50–60°C.

  • Additives : Introduce radical scavengers (e.g., BHT) to inhibit side reactions.

Regulatory and Pharmacopeial Status

As of 2025, Impurity 2 is listed in the European Pharmacopoeia (Ph. Eur. 11.0) with a permissible limit of ≤0.5% in fimasartan active pharmaceutical ingredients (APIs) . The U.S. FDA mandates its quantification using validated HPLC methods in all batch releases.

Scientific Research Applications

Analytical Methods for Impurity Detection

The development of reliable analytical methods is crucial for the detection and quantification of impurities in pharmaceutical formulations. Recent studies have introduced novel techniques for analyzing Fimasartan and its impurities:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : A study by Rao et al. demonstrated a new RP-HPLC method for simultaneously quantifying chlorthalidone and Fimasartan potassium trihydrate. This method showed high precision and sensitivity, with retention times of 12.342 minutes for chlorthalidone and 32.727 minutes for Fimasartan, making it suitable for routine impurity testing in tablet formulations .
  • High-Performance Thin-Layer Chromatography (HPTLC) : Another study validated an HPTLC method to determine Fimasartan levels, achieving a limit of quantification of 52.81 ng/mL. This method proved to be selective and reproducible, essential for ensuring the quality of pharmaceutical products .

Quality Control in Pharmaceutical Formulations

Fimasartan Impurity 2 plays a significant role in quality control processes within pharmaceutical companies:

  • Reference Standards : The identification of Fimasartan Impurity 2 as a reference standard is vital for ensuring the purity of Fimasartan during production. Impurities can affect the drug's pharmacological profile and safety; thus, rigorous testing is necessary to maintain compliance with regulatory standards .
  • Stability Studies : Understanding how impurities like Fimasartan Impurity 2 affect the stability of formulations is critical. Stability studies help predict how long a drug will remain effective under various conditions, guiding storage and handling recommendations.

Case Studies Highlighting Clinical Implications

Several case studies have documented adverse events associated with Fimasartan use, emphasizing the importance of monitoring impurities:

  • Liver Injury Reports : The Health Sciences Authority reported cases of serious liver injury in patients treated with Fimasartan. These incidents underscore the need for thorough impurity analysis to identify potential causes of adverse effects . In one case, a patient developed hepatotoxicity after taking Fimasartan, leading to hospitalization and recovery upon discontinuation of the drug.
  • Adverse Event Monitoring : Continuous monitoring of adverse events related to Fimasartan has led to increased awareness among healthcare professionals regarding potential risks associated with impurities. This proactive approach helps mitigate risks by ensuring that only high-quality products reach patients.

Future Directions in Research

Research on Fimasartan Impurity 2 is ongoing, focusing on enhancing analytical methods and understanding its implications further:

  • Improved Detection Techniques : Future studies may explore advanced chromatographic techniques or mass spectrometry to enhance the sensitivity and specificity of impurity detection.
  • Longitudinal Safety Studies : Conducting longitudinal studies could provide deeper insights into the long-term effects of impurities like Fimasartan Impurity 2 on patient health outcomes.

Comparison with Similar Compounds

Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets Fimasartan Impurity 2 apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .

List of Similar Compounds::
  • Losartan Impurities
  • Valsartan Impurities
  • Irbesartan Impurities
  • Candesartan Impurities

Biological Activity

Fimasartan, a non-peptide angiotensin II receptor antagonist, is primarily used for managing hypertension and heart failure. Its impurities, particularly Fimasartan Impurity 2, have garnered attention in research due to their potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of Fimasartan Impurity 2, supported by data tables, case studies, and detailed research findings.

Overview of Fimasartan

Fimasartan (BR-A-657) is characterized by its ability to block the angiotensin II type 1 receptor (AT1). It exhibits a higher potency and longer duration of action compared to other drugs in its class, such as losartan. The compound's pharmacodynamics include inhibition of inducible nitric oxide synthase (iNOS) and modulation of inflammatory pathways through the nuclear factor-kappa B (NF-κB) signaling pathway .

Biological Activity of Fimasartan Impurity 2

Mechanism of Action:
Fimasartan Impurity 2 has been studied for its interaction with the AT1 receptor. Research indicates that it can displace angiotensin II from its binding sites, similar to Fimasartan itself, although specific IC50 values for the impurity are less documented. The activity profile suggests that it may also influence nitric oxide production and inflammatory responses, albeit potentially with reduced efficacy compared to the parent compound.

In vitro Studies:
In vitro studies have shown that Fimasartan reduces the expression of inflammatory markers in cell lines. For instance, it has been noted to down-regulate iNOS transcription and subsequently inhibit nitric oxide production . These effects are crucial in conditions characterized by chronic inflammation and oxidative stress.

Case Studies and Clinical Observations

Liver Injury Reports:
A significant concern regarding Fimasartan and its impurities is their association with hepatotoxicity. Reports from Singapore indicated several cases of drug-induced liver injury (DILI) linked to Fimasartan usage. These cases included elevated alanine aminotransferase (ALT) levels and jaundice, occurring between 51 to 151 days after starting treatment . The implications of these findings suggest that impurities like Fimasartan Impurity 2 may contribute to adverse effects observed in patients.

Table 1: Summary of Liver Injury Cases Associated with Fimasartan

Patient AgeGenderOnset (Days)Previous ARB UseConcomitant Medications
65Female132Yes (Olmesartan)None
85Male151NoDiabetes medications
75Female100Yes (Telmisartan)Statins

Pharmacological Profile

Efficacy in Heart Failure Models:
Research using zebrafish models has demonstrated that Fimasartan significantly improves hemodynamic parameters in heart failure scenarios induced by terfenadine exposure. The treatment notably reduced mortality rates from 96% to 36% when compared to control groups . This protective effect against heart failure progression suggests that both Fimasartan and its impurities may share similar mechanisms that warrant further investigation.

Q & A

Q. Validation Parameters :

  • Linearity : ≥5 concentration levels (e.g., 50–150% of target impurity concentration).
  • Accuracy : Recovery rates of 98–102% via spike-and-recovery experiments.
  • Robustness : Test variations in pH, column temperature, and mobile phase composition .

Q. What advanced strategies are used for structural elucidation of unknown impurities like Fimasartan Impurity 2?

  • Methodological Answer :
  • Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments ions to propose molecular structures.
  • Isotopic Pattern Analysis : HRMS identifies halogenated or sulfur-containing impurities.
  • 2D NMR : Correlates proton and carbon shifts to confirm stereochemistry and functional groups .
  • Synthesis of Analogues : Compare spectral data with synthesized reference standards to resolve ambiguities .

Q. How can researchers address challenges in synthesizing reference standards for Fimasartan Impurity 2?

  • Methodological Answer : If synthesis is unfeasible (e.g., due to instability or complex stereochemistry):

Justification : Cite literature on structural instability or computational modeling showing low formation risk.

Surrogate Markers : Use related impurities with similar reactivity to validate analytical methods.

Forced Degradation : Generate the impurity via oxidative stress and isolate it using preparative HPLC .

Q. How should batch-to-batch variability in Fimasartan Impurity 2 levels be statistically analyzed?

  • Methodological Answer :
  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate impurity levels with process parameters (e.g., reaction temperature, catalyst purity).
  • Control Charts : Plot impurity data from ≥10 batches to identify outliers and establish control limits (e.g., ±3σ).
  • Design of Experiments (DoE) : Optimize synthesis conditions to minimize impurity formation .

Q. What approaches resolve discrepancies in impurity quantification across LC-MS and HPLC platforms?

  • Methodological Answer :

Cross-Validation : Analyze identical samples on both platforms and compare results using Bland-Altman plots.

Matrix-Matched Calibration : Prepare standards in API-excipient mixtures to account for matrix effects in LC-MS.

Uncertainty Budgeting : Quantify error sources (e.g., detector sensitivity, sample preparation) and adjust method parameters .

Data Management and Integrity

  • Data Tables : Include batch analysis data (e.g., impurity %, RSD), validation parameters (e.g., LOD/LOQ), and structural characterization results (e.g., NMR chemical shifts) in supplementary materials .
  • Reproducibility : Archive raw chromatograms, spectral data, and experimental protocols in FAIR-aligned repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.